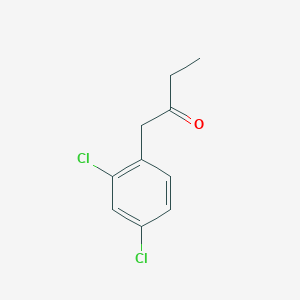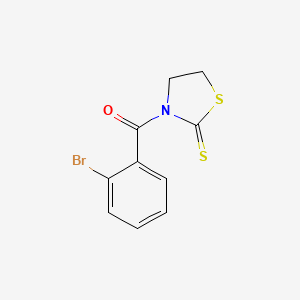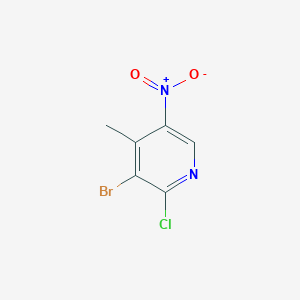![molecular formula C17H21NO B1439157 2-[4-(Sec-butyl)phenoxy]-5-methylaniline CAS No. 946683-11-0](/img/structure/B1439157.png)
2-[4-(Sec-butyl)phenoxy]-5-methylaniline
概要
説明
2-[4-(Sec-butyl)phenoxy]-5-methylaniline is an organic compound with the molecular formula C({17})H({21})NO. This compound is characterized by a phenoxy group substituted with a sec-butyl group at the 4-position and a methylaniline group at the 5-position. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Sec-butyl)phenoxy]-5-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-sec-butylphenol and 5-methylaniline.
Formation of Phenoxy Intermediate: 4-sec-butylphenol is reacted with a suitable halogenating agent (such as bromine) to form 4-sec-butylphenyl bromide.
Nucleophilic Substitution: The 4-sec-butylphenyl bromide undergoes a nucleophilic substitution reaction with 5-methylaniline in the presence of a base (such as potassium carbonate) to form the desired product.
The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
化学反応の分析
Types of Reactions
2-[4-(Sec-butyl)phenoxy]-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenoxy or aniline groups are further functionalized using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Nitro or sulfonated derivatives.
科学的研究の応用
2-[4-(Sec-butyl)phenoxy]-5-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biochemistry: Employed in the study of enzyme interactions and protein binding due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[4-(Sec-butyl)phenoxy]-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and aniline groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. This compound may also participate in signaling pathways, modulating biological processes at the molecular level.
類似化合物との比較
Similar Compounds
- 2-[4-(Tert-butyl)phenoxy]-5-methylaniline
- 2-[4-(Isopropyl)phenoxy]-5-methylaniline
- 2-[4-(Methyl)phenoxy]-5-methylaniline
Uniqueness
2-[4-(Sec-butyl)phenoxy]-5-methylaniline is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
特性
IUPAC Name |
2-(4-butan-2-ylphenoxy)-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-4-13(3)14-6-8-15(9-7-14)19-17-10-5-12(2)11-16(17)18/h5-11,13H,4,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFSEMACMMKOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1439088.png)







